3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride
Overview
Description
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic aciddimethylamide hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O2 and its molecular weight is 363.9 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid dimethylamide hydrochloride is a complex organic compound notable for its unique structural features. It consists of a piperidine ring, an isoxazole moiety, and a p-tolyl group, which together contribute to its potential biological activities. The molecular formula is with a molecular weight of approximately 363.89 g/mol .
Structural Characteristics
The compound's structure can be broken down into several functional groups that play critical roles in its biological activity:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in various pharmacologically active compounds.
- Isoxazole Moiety : A five-membered ring containing both nitrogen and oxygen, which is often associated with anti-inflammatory and analgesic properties.
- p-Tolyl Group : A para-substituted phenyl group that may enhance lipophilicity and influence the compound's interaction with biological targets.
Biological Activity
Research indicates that compounds similar to 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid dimethylamide hydrochloride exhibit a range of biological activities, including:
- Antiinflammatory Effects : Compounds featuring isoxazole rings often demonstrate significant anti-inflammatory properties. This activity can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .
- Analgesic Properties : The piperidine structure is frequently linked to analgesic effects, making this compound a candidate for pain relief studies .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Interaction Profiles
Understanding the interaction profiles of this compound with various biological targets is crucial for elucidating its mechanisms of action. Potential interactions include:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pain signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and associated pain .
Comparative Analysis
To provide context on the uniqueness of this compound, a comparison with structurally similar compounds can be useful:
Compound Name | Structural Features | Biological Activity | Unique Aspect |
---|---|---|---|
3-(4-Methylphenyl)-isoxazole | Isoxazole ring, phenyl group | Anti-inflammatory | Simpler structure |
Piperidinyl-isoxazole derivatives | Piperidine ring, various substituents | Antiallergic | Variability in substituents |
N,N-Dimethylpiperidine derivatives | Piperidine core, dimethylamino group | Analgesic effects | Focus on pain relief |
The distinct combination of functional groups in 3-(3-p-Tolyl-isoxazol-5-ylmethyl)-piperidine-3-carboxylic acid dimethylamide hydrochloride confers unique pharmacological properties not fully represented in other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-3-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methyl]piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2.ClH/c1-14-5-7-15(8-6-14)17-11-16(24-21-17)12-19(18(23)22(2)3)9-4-10-20-13-19;/h5-8,11,20H,4,9-10,12-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXQAPGNLHWCJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CC3(CCCNC3)C(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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